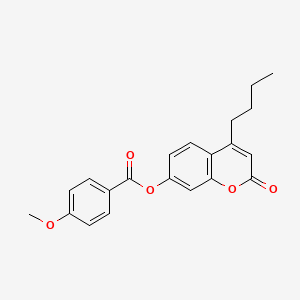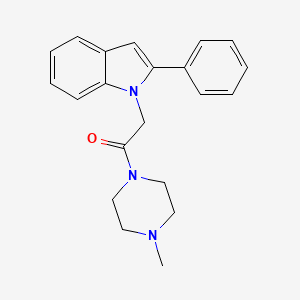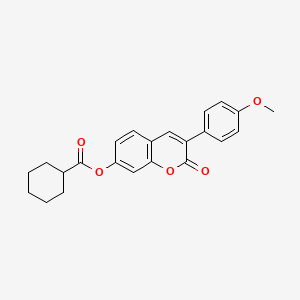![molecular formula C13H17ClN2O3 B11151608 2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide](/img/structure/B11151608.png)
2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide is an organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with a chloro group and a 3-[(2-methoxyethyl)amino]-3-oxopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-[(2-methoxyethyl)amino]-3-oxopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, can facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}benzamide
- 2-chloro-N-{3-[(2-ethoxyethyl)amino]-3-oxopropyl}benzamide
- 2-chloro-N-{3-[(2-methylamino)ethyl]-3-oxopropyl}benzamide
Uniqueness
2-chloro-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties, such as increased solubility or enhanced binding affinity to certain molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
2-chloro-N-[3-(2-methoxyethylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C13H17ClN2O3/c1-19-9-8-15-12(17)6-7-16-13(18)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
RWISINIMZVFHEP-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CCNC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate](/img/structure/B11151529.png)
![(1Z,2E)-1-[3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene]-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11151534.png)
![4-{[5-(5-bromo-2-thienyl)-1H-pyrazol-3-yl]carbonyl}-N~1~,N~1~-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11151539.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B11151540.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl beta-D-glucopyranoside](/img/structure/B11151554.png)

![methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B11151562.png)
![3-methyl-1-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11151569.png)
![7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11151571.png)
![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11151573.png)
![11-(4-biphenylyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11151578.png)
![4-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}butanoic acid](/img/structure/B11151590.png)
